N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide
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Description
“N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide” is a chemical compound with the molecular formula C20H23N3O2 . It has an average mass of 337.415 Da and a monoisotopic mass of 337.179016 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature. These products underwent Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .Molecular Structure Analysis
The molecular structure of “N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the structure of the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Design
This compound falls within the class of phenoxy acetamide derivatives, which have been extensively studied for their pharmacological properties. Medicinal chemists are interested in these compounds due to their potential as therapeutic candidates. They are often explored for their anti-inflammatory and analgesic activities, with certain halogen-containing phenoxy compounds showing promising results .
Synthesis of Biologically Active Molecules
The structural framework of phenoxy acetamide derivatives allows for the synthesis of a diverse range of biologically active molecules. Researchers have synthesized novel series of these compounds, such as 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs, to explore their biological effects .
Computational Chemistry Applications
In computational chemistry, phenoxy acetamide derivatives are used to study drug utilization and their biological effects. The molecular interactions and specific physicochemical properties of these compounds are analyzed to understand their behavior in biological systems .
Chemical Diversity Exploration
The chemical diversity of phenoxy acetamide and its derivatives is of great interest from a biological and industrial perspective. This diversity provides opportunities for chemists to design new derivatives with enhanced safety and efficacy, potentially improving life quality .
Anti-Inflammatory and Analgesic Research
Specific analogs of phenoxy acetamide have been tested for their anti-inflammatory and analgesic activities. These studies are crucial for developing new pharmaceuticals that can effectively manage pain and inflammation .
Biological Interface Studies
Phenoxy acetamide derivatives are studied at the biological interface, which includes understanding their interactions with biological molecules. This research is fundamental in designing drugs that can interact with specific targets within the body .
properties
IUPAC Name |
N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)21-13-12-20-22-18-10-5-6-11-19(18)23(20)14-7-15-25-17-8-3-2-4-9-17/h2-6,8-11H,7,12-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUQYGFIGFCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide |
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